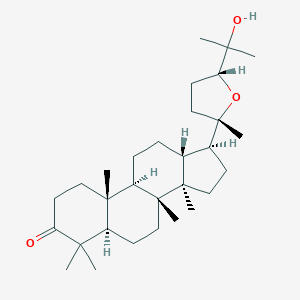
Ocotillone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ocotillone is a naturally occurring compound found in various plant species, including the Ocotillo plant. It has gained significant attention in recent years due to its potential therapeutic properties in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Isolation and Production
- Ocotillone, along with ocotillol, has been successfully isolated from the "ocotillo" tree (Fouquieria splendens) using a batch reactor in Northern Mexico. This process involves the elimination of alcohol and phenols from the plant, yielding resins and waxes, from which ocotillone is extracted. The isolated ocotillone exhibits characteristic ginsenoside bands, confirming its structure. This method presents a sustainable way to produce ocotillone (Morales‐Cepeda et al., 2021).
Structural Analysis and New Compounds
- New ocotillone-type saponins, gynosides A-E, have been identified in the aerial parts of Gynostemma pentaphyllum. These compounds' structures were determined using NMR analysis and acid hydrolysis, contributing to the understanding of ocotillone's chemical diversity (Liu et al., 2004).
Antimicrobial Properties
- Ocotillone isolated from Ailanthus altisshima demonstrated potent antibacterial activity against Gram-negative bacteria, including P. aeruginosa and S. typhimurium, without hemolytic activity. This suggests ocotillone's potential as an antimicrobial agent (Lee et al., 2002).
Chemical Stereochemistry
- X-ray structure analysis of methyl shoreate helped in determining the stereochemistry of ocotillone. This analysis corrected previous wrong assignments and established the correct configuration of ocotillone, which is critical for understanding its biological activity (Lavie et al., 1984).
Insecticidal Activity
- Triterpenoids including ocotillone, isolated from Meliaceae plants, showed insecticidal activity against Spodoptera frugiperda, a pest species. This research opens avenues for ocotillone's application in pest control (Sarria et al., 2011).
Cytotoxic Effects
- Ocotillone, isolated from the apical buds of Gardenia collinsae, was evaluated for cytotoxic effects on human tumor cell lines, indicating its potential use in cancer research (Nuanyai et al., 2011).
Eigenschaften
CAS-Nummer |
19865-86-2 |
|---|---|
Produktname |
Ocotillone |
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
XSQYWMLMQVUWSF-KATWBKOUSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



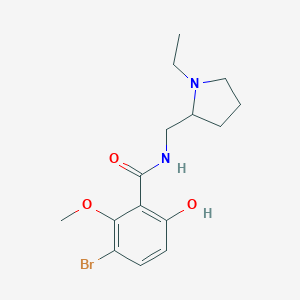
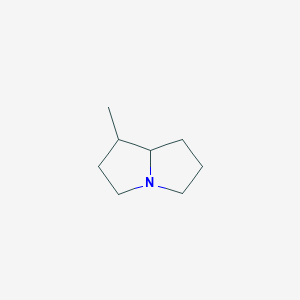
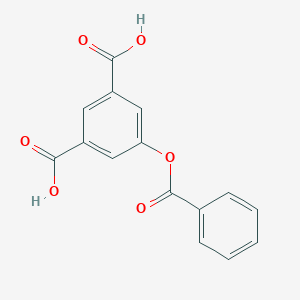
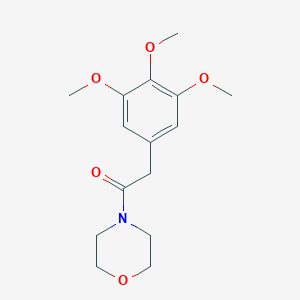
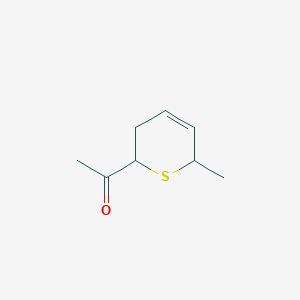
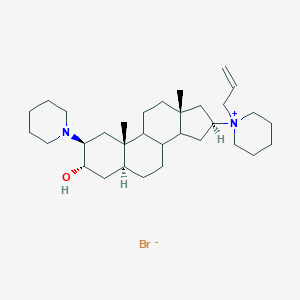
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
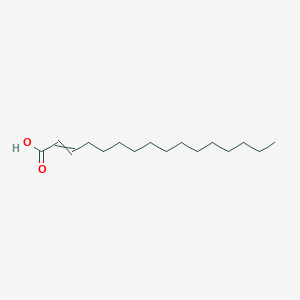
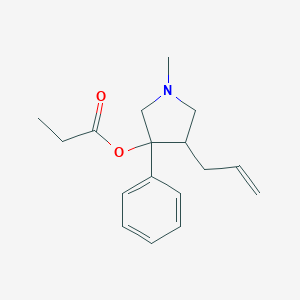
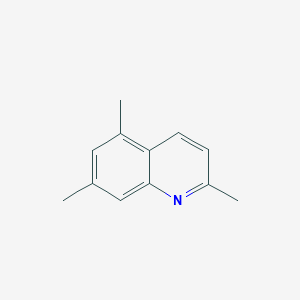

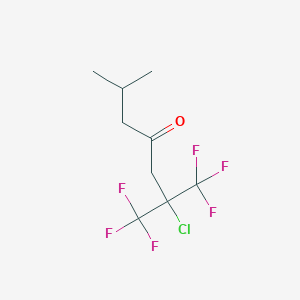
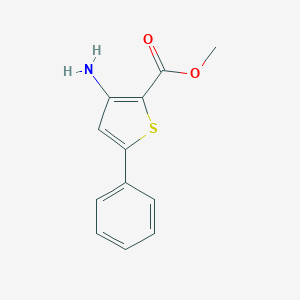
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)